

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromopyrene

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Compound of Interest

Compound Name: 2-Bromopyrene

Cat. No.: B1587533

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromopyrene**, a significant derivative of the polycyclic aromatic hydrocarbon, pyrene. The functionalization of the pyrene core, such as through bromination, yields precursors for a wide array of complex molecules utilized in materials science and organic electronics.[1] This document is intended for researchers, scientists, and professionals in drug development, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complete with experimental protocols and a visual workflow.

Spectroscopic Data of 2-Bromopyrene

The following sections summarize the key spectroscopic data for **2-bromopyrene** (C₁₆H₉Br).

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For aromatic compounds like **2-bromopyrene**, ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.[2]

¹H NMR Data

The ¹H NMR spectrum of **2-bromopyrene** was recorded in deuterated chloroform (CDCl₃) at 400 MHz.[3] The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.16	Singlet	-	2H
8.12	Doublet	7.5	2H
8.00–7.94	Multiplet	-	2H
7.83	Doublet	9.0	2H
7.80–7.72	Multiplet	-	1H

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-170 ppm range.[2] The following data was obtained for **2-bromopyrene**.[3]

Chemical Shift (δ) ppm
131.74
131.45
130.52
127.88
127.39
126.49
126.46
124.95
124.71

Note: Specific assignments for each carbon atom were not provided in the source material.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-bromopyrene** is expected to show characteristic absorption bands for aromatic C-H bonds and the C-Br bond.

Wavenumber Range (cm ⁻¹)	Bond Vibration	Intensity
3100-3000	Aromatic C-H Stretch	Medium to Weak
1600-1450	Aromatic C=C Stretch	Medium to Strong
~550	C-Br Stretch	Strong

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the molecule, which can be used for identification.[\[4\]](#)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. For compounds containing bromine, the mass spectrum exhibits a characteristic isotopic pattern due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[\[5\]](#) This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[\[5\]](#)

Parameter	Value	Reference
Molecular Formula	C ₁₆ H ₉ Br	[6]
Molecular Weight	281.15 g/mol	[6]
Exact Mass	279.98876 Da	[6]
Isotopic Pattern	M ⁺ and (M+2) ⁺ peaks in an approximate 1:1 ratio	[5]

Experimental Protocols

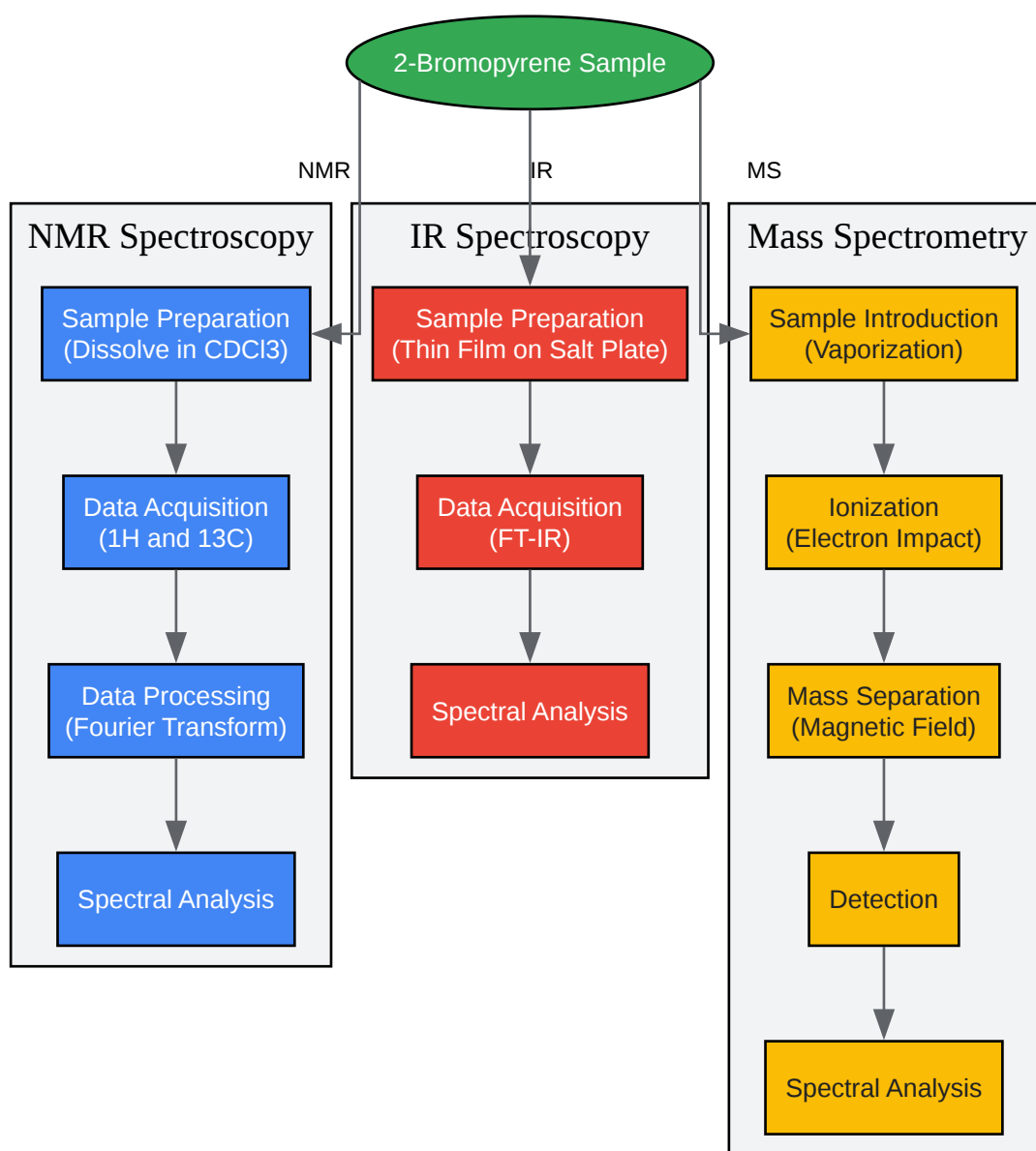
The following are generalized experimental protocols for the spectroscopic techniques discussed.

- **Sample Preparation:** Approximately 5-10 mg of the **2-bromopyrene** sample is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as CDCl_3 , in a 5 mm NMR tube.[1][7] It is crucial to use deuterated solvents to avoid large solvent signals in the ^1H NMR spectrum.[8]
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity.[1]
- **Data Acquisition:**
 - ^1H NMR: A standard single-pulse experiment is run. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1][7]
 - ^{13}C NMR: A proton-decoupled single-pulse experiment is typically used. Due to the low natural abundance of ^{13}C , a larger number of scans is required.[7]
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the NMR spectrum.[7] Phasing and baseline correction are then applied.
- **Sample Preparation:** A small amount of solid **2-bromopyrene** (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[9]
- **Film Deposition:** A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[9]
- **Data Acquisition:** The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[9] A background spectrum of the clean salt plate is typically run first and subtracted from the sample spectrum.
- **Sample Introduction:** The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[10]
- **Ionization:** The gaseous molecules are bombarded with a high-energy beam of electrons, which knocks an electron off the molecule to form a radical cation (the molecular ion).[10][11]

- Ion Acceleration and Separation: The resulting ions are accelerated by charged plates and then passed through a magnetic field. The magnetic field deflects the ions based on their mass-to-charge ratio (m/z).^[10]
- Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.^[10]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Bromopyrene**.



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Caption: General workflow for the spectroscopic analysis of **2-Bromopyrene**.

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